molecular formula C28H29FN2OS2 B2492256 6-(Tert-butyl)-2-{[4-(4-fluorophenyl)-4-oxobutyl]sulfanyl}-4-(2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile CAS No. 939888-64-9

6-(Tert-butyl)-2-{[4-(4-fluorophenyl)-4-oxobutyl]sulfanyl}-4-(2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile

Cat. No. B2492256
CAS RN: 939888-64-9
M. Wt: 492.67
InChI Key: BXNNKAXQBUCOEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex quinoline derivatives, such as the one , often involves multistep reactions including condensation, cyclization, and functionalization steps. A similar synthesis approach is observed in the preparation of tetra(6-tert-butyl-2,3-quinoxalino)porphyrazine and its metal complexes, which showcases the template tetramerization of dicarbonitrile precursors in the presence of bivalent metals to yield macrocyclic compounds with solubility in hydrophobic solvents (Efimova, Korzhenevskii, & Koifman, 2008).

Molecular Structure Analysis

Detailed molecular structure analysis often employs computational chemistry methods, such as DFT (Density Functional Theory) and TD-DFT (Time-Dependent DFT), to predict and analyze the structural parameters, electronic properties, and spectroscopic characteristics of complex molecules. For instance, DFT and TD-DFT/PCM calculations were utilized to determine the structural parameters and spectroscopic characterization of closely related quinoline derivatives, providing insights into their molecular geometry, electronic transitions, and reactivity descriptors (Wazzan, Al-Qurashi, & Faidallah, 2016).

Chemical Reactions and Properties

Quinoline derivatives exhibit a range of chemical reactivities, including their participation in cross-recyclization reactions and their ability to undergo functionalization. For example, quinolinecarbonitriles were found to react with alcohols, ethers, and carboxylic acids in photochemical reactions, leading to the substitution of the cyano group with various functional groups (Hata, Ono, Matono, & Hirose, 1973).

Scientific Research Applications

Optoelectronic Applications

Functionalized Quinazolines and Pyrimidines for Optoelectronic Materials : The compound, being a derivative of quinazoline, plays a crucial role in the field of optoelectronics. The integration of quinazoline and pyrimidine fragments into π-extended conjugated systems significantly enhances the creation of novel optoelectronic materials. These derivatives are pivotal in manufacturing materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent organic light-emitting diodes. Furthermore, arylvinylsubstituted quinazolines are extensively researched as potential structures for nonlinear optical materials and colorimetric pH sensors. The iridium complexes based on 2-aryl(thienyl) quinazoline or pyrimidine derivatives are recognized for their high-efficiency phosphorescence in OLEDs. Similarly, pyrimidine push-pull systems hold substantial potential as photosensitizers for dye-sensitized solar cells. Also, pyrimidine derivatives with phenylacridine or phenylphenoxazine fragments at positions 4 and 6 are capable of functioning as thermally activated delayed fluorescence emitters (Lipunova et al., 2018).

Corrosion Inhibition

Quinoline and its derivatives as corrosion inhibitors : The compound, due to its quinoline base structure, is widely used as an anticorrosive material. Quinoline derivatives exhibit significant effectiveness against metallic corrosion. This efficacy is attributed to their high electron density and the ability to form highly stable chelating complexes with surface metallic atoms through coordination bonding. Quinoline derivatives containing polar substituents like hydroxyl (–OH), methoxy (–OMe), amino (–NH2), and nitro (–NO2) adsorb effectively and contribute to their utility as anticorrosive agents (Verma, Quraishi & Ebenso, 2020).

Synthesis of N-heterocycles

Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines : Tert-butanesulfinamide, a component closely related to the tert-butyl group in the compound of interest, is acknowledged for its role in the stereoselective synthesis of amines and their derivatives. It has been extensively used in the asymmetric synthesis of structurally diverse N-heterocycles such as piperidines, pyrrolidines, azetidines, and their fused derivatives. These structures are significant as they represent the structural motif of many natural products and compounds with therapeutic potential (Philip, Radhika, Saranya & Anilkumar, 2020).

properties

IUPAC Name

6-tert-butyl-2-[4-(4-fluorophenyl)-4-oxobutyl]sulfanyl-4-thiophen-2-yl-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29FN2OS2/c1-28(2,3)19-10-13-23-21(16-19)26(25-7-5-14-33-25)22(17-30)27(31-23)34-15-4-6-24(32)18-8-11-20(29)12-9-18/h5,7-9,11-12,14,19H,4,6,10,13,15-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXNNKAXQBUCOEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)C(=C(C(=N2)SCCCC(=O)C3=CC=C(C=C3)F)C#N)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Tert-butyl)-2-{[4-(4-fluorophenyl)-4-oxobutyl]sulfanyl}-4-(2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.